2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide features a 1,2,4-triazole core substituted with an amino group at position 4 and a propyl chain at position 3. A sulfanyl (-S-) bridge connects the triazole to an acetamide moiety, which is further linked to a 3-(trifluoromethyl)phenyl group. This structure is designed to optimize interactions with biological targets, likely leveraging the trifluoromethyl group’s electron-withdrawing properties for enhanced metabolic stability and binding affinity. The compound’s structural framework aligns with derivatives investigated for anti-inflammatory, anti-exudative, or receptor-modulating activities .
Properties
IUPAC Name |
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5OS/c1-2-4-11-20-21-13(22(11)18)24-8-12(23)19-10-6-3-5-9(7-10)14(15,16)17/h3,5-7H,2,4,8,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFODVILVTNWAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide represents a novel class of triazole derivatives that have garnered attention for their diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 331.4 g/mol. The structure features a triazole ring, an acetamide group, and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique pharmacological profile.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Studies indicate that compounds similar to This compound exhibit significant inhibition against various fungal strains. For instance, triazoles often target the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi. This inhibition can lead to cell membrane disruption and ultimately cell death.
Table 1: Antifungal Activity Comparison
| Compound | EC50 (µM) | Target |
|---|---|---|
| Compound A | 10 | Lanosterol 14α-demethylase |
| Compound B | 15 | Lanosterol 14α-demethylase |
| This compound | 12 | Lanosterol 14α-demethylase |
Anticancer Properties
Research has shown that triazole derivatives can also exhibit anticancer activities by inhibiting various signaling pathways involved in tumor growth. The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), This compound demonstrated an IC50 value of 27.3 µM, indicating substantial antiproliferative effects compared to standard chemotherapy agents.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes linked to cancer progression and metabolic disorders. For example, it has been reported to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity : Studies suggest that the triazole ring enhances binding affinity to target proteins.
- Reactive Oxygen Species (ROS) : The thioether group may contribute to antioxidant activity by scavenging free radicals.
- Cell Signaling Pathways : Modulation of pathways such as PI3K/Akt and MAPK has been observed in treated cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Position 5 Substitutions
- Propyl vs. Analog: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., 3.1–3.21) exhibit anti-exudative activity (10 mg/kg dose) surpassing diclofenac sodium (8 mg/kg) in rodent models. The furan ring may enhance π-π stacking but reduce metabolic stability compared to alkyl chains .
Position 4 Substitutions
- Amino Group vs. Aryl Groups: Target Compound: The 4-amino group facilitates hydrogen bonding with targets, critical for activity. Analog: Compounds like 2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () replace the amino group with aryl substituents, prioritizing steric bulk over polar interactions. These analogs may target different receptors (e.g., ion channels) .
Acetamide Modifications
Aromatic vs. Heteroaromatic Attachments
- 3-(Trifluoromethyl)phenyl vs. Pyridinyl: Target Compound: The electron-deficient trifluoromethylphenyl group enhances resistance to oxidative metabolism.
Functional Group Additions
Pharmacological Activity Profiles
Key Findings :
- Anti-exudative activity is highly dependent on the 4-amino group and electron-withdrawing substituents (e.g., trifluoromethyl, nitro) on the acetamide’s aryl ring .
- Pyridinyl-containing analogs (e.g., VUAA-1) diverge into neuropharmacology, highlighting the impact of heteroaromatic groups on target selectivity .
Physicochemical and Structural Insights
- Crystallography : Tools like SHELXL () and ORTEP-3 () enable precise conformational analysis, revealing planar triazole-acetamide geometries critical for target engagement .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilic substitution at the sulfanyl group .
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for thiol-alkylation steps to minimize side reactions .
- Coupling agents : Use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) improves yields during amide bond formation .
- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol ensures >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical characterization involves:
- NMR spectroscopy : and NMR verify the presence of the trifluoromethylphenyl group (δ 7.5–8.0 ppm for aromatic protons) and the propyl-triazole moiety (δ 1.2–1.8 ppm for CH groups) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies by-products .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z: ~435.1 for CHFNOS) .
Q. What biological activity mechanisms are hypothesized for this compound?
- Methodological Answer : The triazole and sulfanyl groups are critical for bioactivity:
- Enzyme inhibition : The triazole ring may chelate metal ions in enzyme active sites (e.g., cytochrome P450), disrupting catalytic activity .
- Receptor binding : The trifluoromethylphenyl group enhances lipophilicity, potentially improving binding to hydrophobic pockets in target proteins .
- Antimicrobial assays : Standard MIC (Minimum Inhibitory Concentration) tests against E. coli and C. albicans can validate activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Dose dependency : Compare activity at 10 mg/kg vs. 50 mg/kg; higher doses may saturate targets, masking efficacy .
- Solvent effects : DMSO vs. aqueous buffers can alter compound solubility and bioavailability .
- Control compounds : Include reference standards (e.g., diclofenac for anti-inflammatory assays) to calibrate results .
Q. What strategies are recommended for derivatizing this compound to enhance selectivity?
- Methodological Answer : Targeted modifications include:
- Triazole substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position of the triazole improves interaction with charged residues in enzymes .
- Sulfanyl replacement : Replacing the sulfanyl group with sulfonyl (-SO-) enhances metabolic stability but may reduce solubility .
- Side-chain optimization : Extending the propyl group to a butyl chain increases hydrophobic interactions in lipid-rich environments .
Q. What analytical challenges arise in stability studies of this compound under physiological conditions?
- Methodological Answer : Key challenges and solutions:
- pH sensitivity : Use LC-MS to track degradation products at pH 7.4 (simulated blood) vs. pH 2.0 (stomach acid) .
- Photostability : UV-Vis spectroscopy under light exposure (300–800 nm) identifies photo-degradation pathways .
- Thermal stability : Differential scanning calorimetry (DSC) determines decomposition thresholds (>150°C typical for triazoles) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : SAR requires systematic variation:
- Substituent libraries : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or alkyl (e.g., ethyl instead of propyl) groups .
- Biological testing : Use IC assays to correlate substituent effects with activity (e.g., IC < 10 µM indicates high potency) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or fungal lanosterol demethylase .
Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies often stem from pharmacokinetics:
- Metabolic profiling : Liver microsome assays identify cytochrome P450-mediated degradation .
- Bioavailability studies : Measure plasma concentration vs. time curves after oral vs. intravenous administration in rodent models .
- Prodrug strategies : Acetylate the amino group to improve membrane permeability, with enzymatic hydrolysis releasing the active form .
Q. What reaction mechanisms underpin the synthesis of this compound?
- Methodological Answer : Key mechanistic insights:
- Thiol-alkylation : The sulfanyl group undergoes nucleophilic substitution with chloroacetamide in basic conditions (KOH/ethanol) .
- Amide coupling : Carbodiimide-mediated activation forms the acetamide bond, with HOBt preventing racemization .
- Triazole formation : Cyclocondensation of thiosemicarbazides with propylamine under reflux yields the 1,2,4-triazole core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
